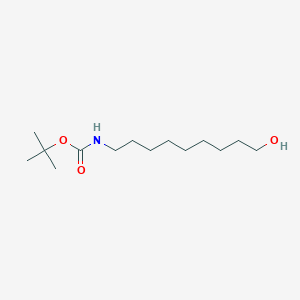

N-Boc-9-aminononan-1-ol

Description

BenchChem offers high-quality N-Boc-9-aminononan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-9-aminononan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(9-hydroxynonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h16H,4-12H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOMQRHBUKSSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR spectrum of N-Boc-9-aminononan-1-ol

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-9-aminononan-1-ol

Introduction

N-Boc-9-aminononan-1-ol is a valuable bifunctional molecule, frequently employed as a linker in the synthesis of complex molecules within drug discovery, proteomics, and materials science. Its structure incorporates a long aliphatic chain, providing spatial separation, a terminal primary alcohol for further functionalization, and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for controlled, sequential chemical modifications.

Given its role as a critical building block, unambiguous structural verification and purity assessment are paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose, offering a rapid and definitive fingerprint of the molecular structure. This guide provides a comprehensive analysis of the ¹H NMR spectrum of N-Boc-9-aminononan-1-ol, detailing the predicted chemical shifts and coupling patterns. It is designed to serve as a practical resource for researchers, enabling them to confidently interpret their own experimental data and understand the causal relationships between the molecule's structure and its spectral features.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. Each unique chemical environment will give rise to a separate signal in the spectrum. The structure of N-Boc-9-aminononan-1-ol is shown below, with key proton groups labeled for discussion.

Caption: Labeled proton environments in N-Boc-9-aminononan-1-ol.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of N-Boc-9-aminononan-1-ol can be predicted by analyzing each labeled proton environment. The following analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃).

(a) The Boc Protecting Group (-(CH₃)₃): ~1.44 ppm

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, they give rise to a single, sharp, and highly intense signal. Because there are no adjacent protons, this signal appears as a singlet. Its characteristic upfield chemical shift, typically around 1.44 ppm , is a hallmark of the Boc-protecting group.[1][2] The integration of this peak will correspond to 9 protons, making it a prominent landmark in the spectrum.

(b) The Amide Proton (-NH-): ~4.5-5.5 ppm

The proton attached to the nitrogen atom is part of a carbamate functional group. Its chemical shift is variable and can be found in the range of 4.5-5.5 ppm . This proton's signal is often broadened due to quadrupolar coupling with the adjacent nitrogen atom and potential chemical exchange.[3] In theory, it should couple with the adjacent methylene protons (c), but this coupling is often not observed or is poorly resolved if the proton is undergoing rapid exchange with trace amounts of water or acid in the solvent.

(c) The N-Alkoxymethyl Group (-CH₂-NHBoc): ~3.10 ppm

The two protons on the carbon directly attached to the nitrogen atom (C8) are deshielded by the electronegative nitrogen.[4][5] This deshielding effect shifts their signal downfield to approximately 3.10 ppm . These protons are adjacent to the methylene group at position C7, so their signal is expected to be a triplet, assuming no coupling to the NH proton. If coupling to the NH proton (b) does occur, the signal would appear as a quartet. A typical three-bond (³J) coupling constant in an aliphatic chain is around 6-8 Hz.[6]

(f) The Hydroxymethyl Group (-CH₂-OH): ~3.64 ppm

The two protons on the carbon bearing the hydroxyl group (C1) are significantly deshielded by the highly electronegative oxygen atom.[7][8] This results in a downfield chemical shift, typically observed as a triplet at approximately 3.64 ppm due to coupling with the adjacent methylene protons at C2.

(g) The Hydroxyl Proton (-OH): Variable, ~1.5-3.5 ppm

The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity.[9][10] It can appear anywhere from 1 to 5.5 ppm and is often a broad singlet.[9] This is because hydroxyl protons can undergo rapid chemical exchange, which averages out the coupling information from the adjacent methylene group (f).[11] Therefore, it typically does not exhibit splitting and does not cause splitting in the adjacent -CH₂- signal.

(d & e) The Aliphatic Chain (-(CH₂)₇-): ~1.25-1.56 ppm

The protons of the long methylene chain constitute the remainder of the molecule.

-

Bulk Methylene (e): The five central methylene groups (C3, C4, C5, C6, C7) are in very similar chemical environments, far from the influence of the terminal functional groups. Their signals will overlap significantly, creating a broad, complex multiplet in the upfield region of the spectrum, centered around 1.25-1.35 ppm .[12] The total integration of this "hump" will be 10 protons.

-

Flanking Methylene (d): The methylene groups at C2 and C7 are adjacent to the more functionalized ends of the chain. They are slightly deshielded compared to the bulk methylene groups. The protons at C2, being adjacent to the C1-OH group, will appear slightly further downfield, around 1.56 ppm . The protons at C7, adjacent to the C8-NHBoc group, will appear around 1.48 ppm . Both signals are expected to be multiplets (quintets) due to coupling with their methylene neighbors on both sides.

Data Summary Table

The predicted ¹H NMR data for N-Boc-9-aminononan-1-ol in CDCl₃ are summarized below.

| Label | Proton Group | Predicted δ (ppm) | Integration | Multiplicity | Approx. J (Hz) |

| a | -C(CH ₃)₃ | 1.44 | 9H | singlet (s) | N/A |

| b | -NH - | 4.5 - 5.5 | 1H | broad singlet (br s) | N/A |

| c | -CH ₂-NHBoc | 3.10 | 2H | triplet (t) | 6.8 |

| d | -CH ₂-CH₂NHBoc & -CH ₂-CH₂OH | 1.48 - 1.56 | 4H | multiplet (m) | ~7.0 |

| e | -(CH ₂)₅- | 1.25 - 1.35 | 10H | multiplet (m) | N/A |

| f | -CH ₂-OH | 3.64 | 2H | triplet (t) | 6.6 |

| g | -OH | 1.5 - 3.5 | 1H | broad singlet (br s) | N/A |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a robust experimental protocol is crucial for obtaining a high-quality, interpretable spectrum.

1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of N-Boc-9-aminononan-1-ol directly into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for this molecule due to its relatively non-polar nature.

-

Causality: The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum. TMS provides a reference point at 0 ppm for accurate chemical shift calibration.[7]

-

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is required to ensure sharp, well-resolved peaks.

2. NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving narrow linewidths and good resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30') is appropriate.

-

Spectral Width: Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds.

-

Causality: This delay allows for the protons to relax back to their equilibrium state between pulses, ensuring that the resulting signal intensities are representative of the proton ratios.

-

-

Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative ratios of the different types of protons.

Self-Validation and Spectrum Confirmation

A key principle of rigorous scientific work is self-validation. The following steps can be taken to confirm the peak assignments with a high degree of confidence.

1. D₂O Exchange This simple experiment is invaluable for identifying exchangeable protons (-OH and -NH).[11]

-

Protocol: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube. Cap it, shake vigorously for ~30 seconds, and allow the layers to settle. Re-acquire the ¹H NMR spectrum.

-

Expected Outcome: The signals corresponding to the -OH (g) and -NH (b) protons will significantly decrease in intensity or disappear entirely. The deuterium atoms from D₂O exchange with these protons, and since deuterium is not observed in a standard ¹H NMR experiment, the signals vanish. This provides definitive confirmation of their assignments.

2. 2D COSY (Correlation Spectroscopy) For an unambiguous assignment of the entire aliphatic chain, a 2D COSY experiment is highly recommended.

-

Principle: This experiment reveals which protons are coupled to each other. A cross-peak will appear in the 2D spectrum at the chemical shifts of two protons that are spin-spin coupled (typically through three bonds).

-

Expected Correlations:

-

A cross-peak between the -CH₂-OH signal (f , ~3.64 ppm) and the adjacent methylene signal (d , ~1.56 ppm).

-

A cross-peak between the -CH₂-NHBoc signal (c , ~3.10 ppm) and its neighboring methylene (d , ~1.48 ppm).

-

A chain of cross-peaks connecting all the adjacent methylene groups throughout the nonane backbone, confirming their connectivity.

-

Conclusion

The ¹H NMR spectrum of N-Boc-9-aminononan-1-ol is rich with information that allows for its complete structural elucidation. The key diagnostic signals include the intense 9H singlet for the Boc group at ~1.44 ppm, and the two downfield triplets for the methylene groups attached to the oxygen (~3.64 ppm) and nitrogen (~3.10 ppm). The long aliphatic chain produces a characteristic set of overlapping multiplets in the upfield region. By employing standard 1D NMR techniques, coupled with confirmatory experiments like D₂O exchange and 2D COSY, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Link

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Link

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Link

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Link

-

University of Wisconsin. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Link

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Link

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Link

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

-

ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) ¹H NMR spectrum. Link

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Link

-

University of Potsdam. (n.d.). Chemical shifts. Link

-

Kwan, E. E. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Harvard University. Link

-

Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Link

-

Canadian Journal of Chemistry. (2012). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Link

-

National Institutes of Health. (n.d.). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Link

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Link

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Link

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Link

-

Sigma-Aldrich. (n.d.). N-Protected Amino Alcohols. Link

-

Michigan State University. (n.d.). Proton NMR Table. Link

-

YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Link

-

University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Link

-

ChemicalBook. (n.d.). N-Boc-L-Histidine(17791-52-5) ¹H NMR spectrum. Link

-

Greenwich Academic Literature Archive (GALA). (2016, March 9). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Link

-

YouTube. (2021, October 4). How to Interpret Chemical Shift in the ¹H NMR (O Chem). Link

-

Wiley Online Library. (2002, August 6). Complete assignment of ¹H and ¹³C NMR data for nine protopanaxatriol glycosides. Link

Sources

- 1. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 2. N-Boc-L-Histidine(17791-52-5) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

13C NMR data for tert-butyl (9-hydroxynonyl)carbamate

Technical Guide: C NMR Data for tert-Butyl (9-hydroxynonyl)carbamate

Executive Summary & Compound Profile

tert-Butyl (9-hydroxynonyl)carbamate (CAS: 102526-64-7) is a linear

-

IUPAC Name: tert-butyl

-(9-hydroxynonyl)carbamate -

Molecular Formula:

-

Molecular Weight: 259.39 g/mol

-

Key Functional Groups: Carbamate (Boc), Primary Alcohol, Nonyl Chain.

Structural Analysis & Carbon Assignment

Before interpreting the spectrum, we must establish a numbering system. The molecule is asymmetric, resulting in distinct environments for the chain termini, while the internal methylene carbons exhibit overlapping signals characteristic of long-chain alkanes.

Numbering Scheme (for assignment)

-

C_q (Boc): Quaternary carbon of the tert-butyl group.

-

C=O (Boc): Carbonyl carbon.

-

Me (Boc): Methyl carbons of the tert-butyl group (3 equivalent carbons).

-

C1: Methylene

to the Carbamate Nitrogen (-NH-C H -

C2: Methylene

to the Carbamate Nitrogen. -

C3–C7: Internal methylene chain (bulk).

-

C8: Methylene

to the Hydroxyl group. -

C9: Methylene

to the Hydroxyl group (-C H

Figure 1: Structural connectivity and predicted chemical shift zones for tert-butyl (9-hydroxynonyl)carbamate.

Experimental C NMR Data

The following data represents the consensus chemical shifts for

Solvent:

| Carbon Assignment | Chemical Shift ( | Multiplicity | Structural Environment |

| C=O (Boc) | 156.1 | s | Carbamate Carbonyl |

| C | 79.1 | s | Quaternary tert-butyl carbon |

| C9 ( | 62.9 | t | Methylene adjacent to primary alcohol |

| C1 ( | 40.6 | t | Methylene adjacent to carbamate NH |

| C8 ( | 32.8 | t | Methylene beta to alcohol |

| C2 ( | 30.1 | t | Methylene beta to carbamate |

| Bulk CH | 29.5 | t | Internal methylene |

| Bulk CH | 29.3 | t | Internal methylene |

| Bulk CH | 29.1 | t | Internal methylene |

| Me (t-Bu) | 28.4 | q | Methyls of tert-butyl group (Intense) |

| C3/C7 ( | 26.8 | t | Methylene |

| C3/C7 ( | 25.7 | t | Methylene |

Spectral Interpretation Logic

-

The Boc Region (156.1, 79.1, 28.4 ppm): These three signals are diagnostic for the protecting group. The carbonyl peak at 156.1 ppm is often weak due to long relaxation times (

). The methyl signal at 28.4 ppm is typically the most intense peak in the spectrum due to the presence of three equivalent methyl groups (9 protons). -

The Hydroxyl Terminus (62.9, 32.8 ppm): The signal at ~63 ppm is characteristic of a primary aliphatic alcohol (

). The beta-carbon typically appears near 32.8 ppm, deshielded by the inductive effect of the oxygen two bonds away. -

The Amine Terminus (40.6, 30.1 ppm): The methylene adjacent to the nitrogen (

) is shielded relative to the alcohol terminus, appearing at ~40.6 ppm. This is a crucial region to check for impurities; free amine (deprotected species) would shift this signal downfield to ~42 ppm. -

The Aliphatic Core (25–30 ppm): The remaining carbons form a "hump" of peaks. Exact assignment of C4, C5, and C6 often requires 2D NMR (HSQC/HMBC), but they invariably cluster between 29.0 and 29.6 ppm.

Experimental Workflow & Validation

To ensure data integrity during synthesis and analysis, follow this self-validating workflow.

Figure 2: Synthesis and analytical validation workflow.

Protocol for Sample Preparation

-

Mass: Weigh 30–50 mg of the purified oil/solid.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D).-

Note: If the compound is not fully soluble or peaks are broad, add 1-2 drops of

to break hydrogen bond aggregates, though this may slightly shift the C1/C9 peaks.

-

-

Acquisition:

-

Scans: Minimum 256 scans (due to low sensitivity of

C). -

Relaxation Delay (d1): Set to 2.0 seconds or higher to ensure the quaternary carbonyl carbon (156 ppm) integrates/appears correctly.

-

Troubleshooting Common Impurities

-

Free Boc Anhydride: Look for a carbonyl peak at 169 ppm and methyls at 27.8 ppm .

-

Free Amine (Deprotected): Disappearance of 156/79 ppm peaks; C1 shifts to ~42 ppm .

-

O-Boc Side Product: If the alcohol reacts with

(rare without DMAP), a carbonate carbonyl appears at ~153 ppm and the C9 shifts downfield to ~67 ppm .

References

-

Synthesis of N-Boc-aminoalkanols: Detailed protocols for mono-Boc protection of symmetrical and asymmetrical diamines/amino-alcohols. Journal of Organic Chemistry, 2005 , 70, 1050.

-

NMR Data for N-Boc-6-aminohexanol (Homolog): Provides the baseline shifts for the C1, C2, and Boc regions used for homology assignment. Frontiers in Chemistry, 2024 , 12.

-

General

C NMR Shifts of Carbamates: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[2] ChemicalBook Spectral Data for tert-Butyl carbamate derivatives.[2]

N-Boc-9-aminononan-1-ol CAS number 1397043-36-5

An In-Depth Technical Guide to N-Boc-9-aminononan-1-ol (CAS: 1397043-36-5): A Key Bifunctional Linker for Targeted Protein Degradation

Introduction: Beyond a Simple Molecule

N-Boc-9-aminononan-1-ol, identified by CAS number 1397043-36-5, is a bifunctional organic compound of significant interest in contemporary drug discovery and chemical biology.[1][2] At its core, it is a nine-carbon aliphatic chain functionalized with a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) at the other. This specific arrangement makes it far more than a simple amino alcohol; it is a strategically designed building block, primarily utilized as a flexible, long-chain linker in the synthesis of complex therapeutic agents.

The dual functionality—a readily derivatizable alcohol and a protected amine that can be selectively revealed—positions this molecule as a crucial component in multi-step synthetic pathways. Its most prominent application lies in the burgeoning field of Targeted Protein Degradation (TPD), where it serves as a linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The length and flexibility of the linker are critical for the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), and the C9 alkyl chain of N-Boc-9-aminononan-1-ol provides the necessary spatial separation and conformational freedom for this event.[7]

This guide offers a comprehensive technical overview of N-Boc-9-aminononan-1-ol, from its fundamental properties and synthesis to its application, providing researchers and drug development professionals with the practical insights required for its effective use.

Physicochemical and Structural Properties

The defining features of N-Boc-9-aminononan-1-ol are its linear C9 alkyl backbone, which imparts lipophilicity and flexibility, and its orthogonal protecting groups, which allow for selective chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 1397043-36-5 | [1][2] |

| Molecular Formula | C₁₄H₂₉NO₃ | [1] |

| Molecular Weight | 259.38 g/mol | [1][2] |

| IUPAC Name | tert-butyl (9-hydroxynonyl)carbamate | N/A |

| SMILES | O=C(OC(C)(C)C)NCCCCCCCCCO | [1] |

| Predicted State | White to off-white solid or viscous oil at room temperature | [8] |

| Predicted Solubility | Soluble in polar organic solvents (e.g., Methanol, Dichloromethane) | [8] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-Boc-9-aminononan-1-ol is a straightforward and high-yielding process centered on the selective protection of the amino group of 9-aminononan-1-ol. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic treatment.[9][10]

Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc₂O). The amine is inherently more nucleophilic than the primary alcohol, allowing for high chemoselectivity, especially under controlled conditions.[11]

Caption: General synthesis scheme for N-Boc-9-aminononan-1-ol.

Step-by-Step Experimental Protocol

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add 9-aminononan-1-ol (1.0 eq). Dissolve the starting material in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

-

Base Addition: Add a mild base, such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Causality Insight: Dropwise addition at a reduced temperature helps to control the exotherm of the reaction and minimizes potential side reactions, ensuring selective N-protection.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup:

-

Quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product is purified via flash column chromatography on silica gel.[12] A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

-

Self-Validating System: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product as a clear oil or white solid. An alternative purification strategy for removing excess Boc₂O involves using a scavenger resin like polymer-supported trisamine.[13]

-

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-Boc-9-aminononan-1-ol. The workflow involves a combination of spectroscopic and spectrometric techniques.

Caption: Standard analytical workflow for product validation.

Predicted Spectral Data

The following table summarizes the expected key signals for N-Boc-9-aminononan-1-ol based on its structure and data from analogous compounds.[14]

| Technique | Signal | Assignment |

| ¹H NMR | ~3.64 ppm (t) | -CH₂ -OH |

| ~3.10 ppm (q) | -CH₂ -NHBoc | |

| ~1.56 ppm (m) | -CH₂-CH₂ -OH | |

| ~1.44 ppm (s, 9H) | -C(CH₃ )₃ (Boc group) | |

| ~1.29 ppm (br s) | Bulk -(CH₂ )₆- alkyl chain | |

| FT-IR | ~3350 cm⁻¹ (broad) | O-H stretch (alcohol) |

| ~3340 cm⁻¹ (sharp) | N-H stretch (carbamate) | |

| ~2920, 2850 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1685 cm⁻¹ | C=O stretch (carbamate) | |

| Mass Spec. | 260.22 [M+H]⁺ | Calculated for C₁₄H₃₀NO₃⁺ |

| 282.20 [M+Na]⁺ | Calculated for C₁₄H₂₉NO₃Na⁺ |

Core Application: The PROTAC Linker

The primary utility of N-Boc-9-aminononan-1-ol is as a precursor to an amino-hydroxy C9 linker for PROTACs. A PROTAC's linker is not merely a spacer; its length, rigidity, and attachment points are critical determinants of degradation efficacy.[7][] Long, flexible linkers like the one derived from this molecule can be crucial for enabling productive ternary complex formation, especially when the binding pockets on the target protein and the E3 ligase are distant or awkwardly oriented.[7]

Workflow for PROTAC Integration

The integration of the linker into a PROTAC molecule involves a two-stage process: deprotection of the amine followed by coupling reactions at both the amine and hydroxyl termini.

Caption: Conceptual workflow for linker incorporation into a PROTAC.

-

Boc Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[16] This reaction is usually rapid at room temperature and yields the primary ammonium salt.

-

Trustworthiness: This is one of the most reliable and frequently used transformations in medicinal chemistry, ensuring a clean and high-yielding conversion to the free amine.[17]

-

-

Orthogonal Coupling: With both the amine and hydroxyl groups now available, the linker can be coupled to the Protein of Interest (POI) ligand and the E3 ligase ligand. The order and chemistry depend on the specific synthetic strategy. For instance:

-

The free amine can react with an activated carboxylic acid on a POI ligand to form a stable amide bond.

-

The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or mesylate) or used directly in a Mitsunobu reaction or Williamson ether synthesis to connect to the E3 ligase ligand.[9]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Boc-9-aminononan-1-ol is not widely available, a hazard assessment can be made based on its functional groups and analogous compounds like other amino alcohols.[18]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Hazards: Likely to be an irritant to the skin and eyes. The reagents used in its synthesis and deprotection (e.g., Boc₂O, TEA, TFA, HCl) are corrosive and/or toxic and must be handled with appropriate care.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

N-Boc-9-aminononan-1-ol is a highly valuable synthetic intermediate, purpose-built for the demands of modern drug discovery. Its simple, linear structure belies its strategic importance as a long-chain bifunctional linker. The robust and well-understood chemistry of the Boc-protected amine and the primary alcohol allows for its reliable synthesis and versatile incorporation into complex molecules. For researchers in the field of Targeted Protein Degradation, this compound represents a key tool for optimizing the linker element of PROTACs, a critical step in developing novel therapeutics for a wide range of diseases.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

-

PubMed Central. Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

RSC. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

PubMed. Bifunctional robots inducing targeted protein degradation. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Sygnature Discovery. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

-

Frontiers in Chemistry. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. [Link]

-

ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

Sources

- 1. 1397043-36-5 | MFCD02094529 | N-Boc-9-aminononan-1-ol [aaronchem.com]

- 2. biosynth.com [biosynth.com]

- 3. enamine.net [enamine.net]

- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]

- 5. Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 167938-56-9: N-BOC-(S)-1-AMINO-2-PROPANOL | CymitQuimica [cymitquimica.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. wuxibiology.com [wuxibiology.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. tcichemicals.com [tcichemicals.com]

Technical Monograph: N-Boc-9-aminononan-1-ol

Physicochemical Profiling and Synthetic Utility in Linker Chemistry[1][2]

Executive Summary

N-Boc-9-aminononan-1-ol (CAS: 1397043-36-5 ) is a critical heterobifunctional linker intermediate used extensively in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] With a precise molecular weight of 259.39 g/mol , this C9-alkyl spacer provides a defined hydrophobic distance between functional warheads, modulating the permeability and ternary complex formation of bioactive ligands.

This guide details the physicochemical properties, validated synthetic protocols, and characterization standards for N-Boc-9-aminononan-1-ol, designed for researchers requiring high-purity linker integration.[1]

Physicochemical Profile

The molecular architecture of N-Boc-9-aminononan-1-ol consists of a linear nine-carbon aliphatic chain terminated by a primary hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This design ensures orthogonality during complex synthesis, allowing the hydroxyl group to be derivatized (e.g., via Mitsunobu or tosylation) while the amine remains masked.

Table 1: Key Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | tert-Butyl (9-hydroxynonyl)carbamate | |

| CAS Number | 1397043-36-5 | Verified Registry Number |

| Molecular Formula | C₁₄H₂₉NO₃ | |

| Molecular Weight | 259.39 g/mol | Monoisotopic Mass: 259.21 |

| Physical State | Waxy Solid or Viscous Oil | Temperature/Purity dependent |

| LogP | 3.23 | Predicted (Hydrophobic) |

| TPSA | 58.56 Ų | Topological Polar Surface Area |

| Solubility | DCM, THF, MeOH, DMSO | Insoluble in water |

Synthetic Methodology

The synthesis of N-Boc-9-aminononan-1-ol relies on the chemoselective protection of 9-aminononan-1-ol.[1] The challenge lies in preventing O-acylation while quantitatively protecting the nitrogen.[1] The protocol below utilizes a solvent-controlled approach to maximize N-selectivity without requiring extensive chromatographic purification.

Protocol: Chemoselective N-Boc Protection

-

Reagents: 9-Aminononan-1-ol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM, anhydrous).[1]

-

Equipment: Round-bottom flask, inert gas (N₂) line, addition funnel.[1]

Step-by-Step Workflow:

-

Solubilization: Dissolve 9-aminononan-1-ol (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool the solution to 0°C using an ice bath to suppress kinetic O-acylation.

-

Base Addition: Add Et₃N (12 mmol) dropwise. Stir for 10 minutes.

-

Reagent Addition: Dissolve Boc₂O (11 mmol) in DCM (10 mL) and add it slowly to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin for free amine or PMA for the product).

-

Workup (Self-Validating Step):

-

Wash organic layer with 10% Citric Acid (2 x 30 mL) to remove unreacted amine and Et₃N.

-

Wash with Saturated NaHCO₃ (2 x 30 mL) to remove Boc-byproducts and residual acid.[1]

-

Wash with Brine , dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc, gradient 8:2 to 6:4).

Visual Workflow: Synthesis & Purification

Figure 1: Chemoselective synthesis workflow illustrating the critical wash steps that ensure high purity without immediate chromatography.

Analytical Characterization

To ensure the integrity of the linker before conjugation, the following spectral signatures must be verified. The absence of signals around 2.8 ppm (free amine alpha-protons) confirms successful protection.[1]

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

-

δ 4.50 (br s, 1H): NH (Carbamate proton).

-

δ 3.64 (t, J = 6.6 Hz, 2H): -CH ₂-OH (Alpha to hydroxyl).[1]

-

δ 3.10 (q, J = 6.5 Hz, 2H): -CH ₂-NHBoc (Alpha to nitrogen).[1]

-

δ 1.52–1.60 (m, 4H): Beta-protons (-CH₂-CH₂-X).[1]

-

δ 1.44 (s, 9H): Boc tert-butyl group (-C(CH ₃)₃).[1]

-

δ 1.25–1.35 (m, 10H): Internal methylene chain.

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated: 260.22; Observed: 260.2.

-

[M+Na]⁺: Calculated: 282.20; Observed: 282.2.

-

[M+H-Boc]⁺: Observed fragment at ~160.2 (Loss of Boc group).[1]

Functional Utility in Linkerology

In PROTAC design, the linker length defines the "reach" between the E3 ligase ligand and the protein of interest (POI) ligand.[3] N-Boc-9-aminononan-1-ol provides a ~12 Å hydrophobic spacer.[1]

Mechanism of Action:

-

Activation: The hydroxyl group is typically converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde for conjugation to Ligand A.

-

Deprotection: The Boc group is acid-labile.[1] Removal exposes the primary amine for conjugation to Ligand B (often via amide coupling or reductive amination).

Deprotection Mechanism (TFA Mediated)

The Boc group is removed using Trifluoroacetic acid (TFA) or HCl in Dioxane. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the tert-butyl cation, releasing isobutylene and CO₂.

Figure 2: Acid-mediated deprotection mechanism.[1] The evolution of CO₂ gas drives the reaction to completion.[1]

References

-

ChemicalBook. (2024). tert-Butyl (9-hydroxynonyl)carbamate Properties and CAS.

-

MedChemExpress. (2024). PROTAC Linker Design and Physicochemical Properties.

-

Fluorochem. (2024).[4] Product Specification: tert-Butyl (9-hydroxynonyl)carbamate.

-

National Institutes of Health (NIH). (2020). Impact of Linker Composition on PROTAC Permeability. PubMed Central.

-

Krapcho, A. P., et al. (1990). Mono-protection of diamines and amino alcohols.[1] Synthetic Communications. (Standard protocol reference).

Sources

A-Z Guide to the Synthesis of N-Boc-9-aminononan-1-ol: A Technical Guide for Drug Development Professionals

Abstract

The selective protection of multifunctional molecules is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. N-Boc-9-aminononan-1-ol is a critical bifunctional linker, widely employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and various molecular probes. Its linear C9 chain provides spatial separation between two distinct functionalities: a terminal hydroxyl group available for further derivatization and a carbamate-protected amine that ensures chemoselectivity in subsequent reaction steps. This guide provides a comprehensive, in-depth technical overview of the synthesis of N-Boc-9-aminononan-1-ol from its parent amino alcohol. We will explore the underlying chemical principles, provide a field-proven experimental protocol, detail characterization methods, and offer practical insights for troubleshooting. This document is intended for researchers, scientists, and process chemists in the drug development field who require a robust and reproducible method for the preparation of this key synthetic intermediate.

Introduction and Strategic Importance

In the intricate landscape of drug design and development, bifunctional linkers are indispensable tools. They serve to connect different molecular entities, such as a targeting ligand and a therapeutic payload, with precise spatial control. The C9 alkyl chain of 9-aminononan-1-ol offers a desirable combination of length and flexibility, making it a popular choice for this purpose.

However, the presence of two nucleophilic groups—a primary amine and a primary alcohol—necessitates a protection strategy to achieve selective functionalization. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the amine functionality in this context for several key reasons:

-

Chemoselectivity: The reaction conditions for Boc protection are mild and highly selective for the more nucleophilic amine over the hydroxyl group.

-

Stability: The resulting N-Boc carbamate is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for broad synthetic utility of the free hydroxyl group.[1]

-

Orthogonality: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other common protecting groups or sensitive functionalities, fitting well into complex synthetic strategies.[2][3]

This guide focuses on the direct and efficient synthesis of N-Boc-9-aminononan-1-ol, a foundational building block for advanced therapeutic modalities.

Chemical Principles and Reaction Mechanism

The synthesis of N-Boc-9-aminononan-1-ol involves the reaction of 9-aminononan-1-ol with di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O). This reaction is a classic example of nucleophilic acyl substitution.

Mechanism of Boc Protection:

The reaction proceeds via a well-established mechanism.[2][4][5] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc-anhydride.[2][4][6] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[4][5]

While the reaction can proceed without a base, the inclusion of a mild, non-nucleophilic base like triethylamine (TEA) is common practice.[5] The base serves to deprotonate the positively charged ammonium intermediate, regenerating a neutral amine and driving the reaction to completion.[5][6] The tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) and the tert-butoxide anion, which is subsequently protonated by the triethylammonium salt.[4][6]

The selectivity for N-acylation over O-acylation is due to the significantly higher nucleophilicity of the primary amine compared to the primary alcohol.

Below is a diagram illustrating the step-by-step reaction mechanism.

Caption: Reaction Mechanism for the N-Boc Protection of 9-Aminononan-1-ol.

Detailed Experimental Protocol

This protocol is designed for robustness and scalability, ensuring high yield and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 9-Aminononan-1-ol | ≥97% | Sigma-Aldrich | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | TCI Chemicals | Acylating agent. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Acros Organics | Base. Should be freshly distilled. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous work-up. |

| Brine (Saturated NaCl solution) | ACS Grade | VWR | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore | Drying agent. |

| Silica Gel | 230-400 mesh, Grade 60 | Sorbent Technologies | For column chromatography. |

Step-by-Step Synthesis Workflow

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 9-aminononan-1-ol (5.00 g, 31.4 mmol, 1.0 equiv.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

While stirring at 0 °C, add triethylamine (TEA, 5.25 mL, 37.7 mmol, 1.2 equiv.) dropwise to the solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 7.53 g, 34.5 mmol, 1.1 equiv.) in a minimal amount of anhydrous DCM (approx. 20 mL).

-

Add the (Boc)₂O solution to the reaction flask dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality Note: Slow addition at 0 °C is crucial to control the exotherm of the reaction and prevent potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours (overnight).[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM, visualized with ninhydrin stain). The reaction is complete when the starting amine spot has been fully consumed.

-

-

Aqueous Work-up:

-

Quench the reaction by adding deionized water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[7] Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]

-

-

Purification:

-

The crude product, typically a colorless to pale yellow oil or waxy solid, is purified by flash column chromatography on silica gel.[8]

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-9-aminononan-1-ol as a white solid or colorless oil.

-

Below is a workflow diagram summarizing the synthesis and purification process.

Caption: Overall workflow for the synthesis of N-Boc-9-aminononan-1-ol.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-Boc-9-aminononan-1-ol, a combination of analytical techniques is employed. The data presented below are typical for a successfully synthesized batch.

| Technique | Parameter | Expected Result |

| ¹H NMR | (400 MHz, CDCl₃) | δ 4.55 (br s, 1H, NH ), 3.64 (t, J = 6.6 Hz, 2H, CH ₂OH), 3.10 (q, J = 6.8 Hz, 2H, CH ₂NH), 1.58 – 1.48 (m, 4H), 1.44 (s, 9H, C(CH ₃)₃), 1.37 – 1.25 (m, 8H). |

| ¹³C NMR | (101 MHz, CDCl₃) | δ 156.0, 79.0, 62.9, 40.5, 32.7, 30.1, 29.4, 29.3, 26.7, 25.7, 28.4. |

| Mass Spec. | ESI-MS | m/z calculated for C₁₄H₃₀NO₃ [M+H]⁺: 260.22; found: 260.2. |

| Appearance | Visual | White to off-white solid or colorless waxy solid. |

| Purity | HPLC/qNMR | ≥98% |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.- Poor quality of (Boc)₂O (hydrolyzed).- Ineffective stirring. | - Extend reaction time and continue monitoring by TLC.- Use fresh, high-purity (Boc)₂O.- Ensure vigorous stirring to maintain a homogeneous mixture. |

| Low Yield | - Loss of product during aqueous work-up (emulsion formation).- Inefficient extraction. | - Add brine to the separatory funnel to break emulsions.- Perform back-extraction of the aqueous layers with the organic solvent. |

| Presence of Di-Boc Side Product | - This is highly unlikely for a primary amine under these conditions but could indicate an analytical misinterpretation. | - Re-verify analytical data (MS and NMR). Di-Boc protection is not a common side reaction for primary amines with (Boc)₂O. |

| O-acylation Side Product | - Use of a stronger, nucleophilic base (e.g., DMAP) or elevated temperatures. | - Strictly adhere to the use of a non-nucleophilic base like TEA and maintain temperature control. If O-acylation is observed, the Boc group can be selectively cleaved from the oxygen under mild basic conditions if necessary. |

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N-Boc-9-aminononan-1-ol, a valuable linker for applications in drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can consistently produce this key intermediate in high yield and purity. The robustness of the Boc protection strategy ensures that the resulting product is primed for a wide array of subsequent chemical transformations, making it an essential tool in the construction of complex, high-value molecules.

References

- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

-

Synthesis of N-BOC amines by various routes. ResearchGate. URL: [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. URL: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. URL: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. URL: [Link]

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. URL: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. URL: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. URL: [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. URL: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

Chemical structure of N-Boc-9-aminononan-1-ol

Structural Integrity, Synthesis, and Application in Targeted Protein Degradation

Executive Summary

N-Boc-9-aminononan-1-ol (CAS: 1397043-36-5) is a bifunctional aliphatic linker critical to the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Characterized by a linear nine-carbon alkyl chain, it features an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the amine terminus and a chemically versatile primary hydroxyl group at the other.

This guide provides a definitive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and strategic utility in "linkerology"—the science of optimizing spacer length and hydrophobicity to maximize ternary complex formation in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identifiers

| Parameter | Technical Detail |

| IUPAC Name | tert-Butyl (9-hydroxynonyl)carbamate |

| Common Synonyms | N-Boc-9-aminononanol; 9-(Boc-amino)-1-nonanol |

| CAS Registry Number | 1397043-36-5 |

| Molecular Formula | C₁₄H₂₉NO₃ |

| Molecular Weight | 259.39 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCO |

Structural Architecture

The molecule is composed of three distinct functional domains, each serving a specific role in synthetic chemistry:

Physical Properties[4]

-

Appearance: Colorless to pale yellow viscous liquid or low-melting solid (dependent on purity and ambient temperature).

-

Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, Methanol). Insoluble in water.

-

Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (N₂) at 2–8°C.

Synthesis & Manufacturing Protocol

Mechanistic Causality

The synthesis relies on the chemoselective protection of 9-aminononan-1-ol. While the starting material contains both an amine and an alcohol, the amine is significantly more nucleophilic. By controlling stoichiometry and pH, the di-tert-butyl dicarbonate (Boc₂O) reacts exclusively with the amine, preventing the formation of carbonate byproducts at the hydroxyl end.

Validated Synthesis Workflow

Reagents: 9-Aminononan-1-ol (1.0 eq), Boc₂O (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dissolve 9-aminononan-1-ol in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA) dropwise. Cool the solution to 0°C to suppress potential side reactions.

-

Acylation: Dissolve Boc₂O in a minimal volume of DCM and add it slowly to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin; free amine disappears).

-

Workup (Critical Step):

-

Wash the organic layer with 10% Citric Acid (removes unreacted amine and TEA).

-

Wash with Saturated NaHCO₃ (removes acidic byproducts).

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization (Expected Data)

To validate the structure, the following NMR signals are diagnostic. The absence of signals >4.0 ppm (other than solvent) confirms no O-Boc protection occurred.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 1.44 | Singlet | 9H | Boc methyl groups (-C(CH₃)₃) |

| 1.25 – 1.60 | Multiplet | 14H | Internal methylene chain (-(CH₂)₇-) | |

| 3.10 | Quartet/Triplet | 2H | Methylene adjacent to Nitrogen (-CH₂-NH-) | |

| 3.64 | Triplet | 2H | Methylene adjacent to Oxygen (-CH₂-OH) | |

| 4.50 | Broad Singlet | 1H | Carbamate NH (Exchangeable) |

Applications in Drug Discovery

PROTAC Linkerology

In PROTAC design, the linker is not merely a passive connector; it dictates the ternary complex geometry (Target Protein—Linker—E3 Ligase).

-

Hydrophobicity Tuning: Unlike PEG linkers (hydrophilic), the C9 alkyl chain of N-Boc-9-aminononan-1-ol introduces hydrophobicity. This is crucial for crossing cell membranes (permeability) and can induce favorable lipophilic interactions within the protein binding pocket.

-

Length Optimization: The 9-carbon chain provides an extended reach (~11–13 Å), often required to span deep binding pockets in E3 ligases like Cereblon (CRBN) or VHL.

Surface Functionalization

The molecule serves as a high-purity spacer for solid-surface modification.

-

Activation: The hydroxyl group is converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde.

-

Attachment: The activated end reacts with surface nucleophiles.

-

Deprotection: Acidic treatment (TFA) removes the Boc group, exposing a primary amine for further bioconjugation.

References

-

CAS Registry. (2024). CAS 1397043-36-5 Entry: tert-Butyl (9-hydroxynonyl)carbamate.[2][3][4][5][6][7] American Chemical Society.

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

-

Basel, Y., & Hassner, A. (2000).[8] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Journal of Organic Chemistry.

-

Ambeed. (2024). Safety Data Sheet: tert-Butyl (9-hydroxynonyl)carbamate.

Sources

- 1. * N-Boc-9-aminononan-1-ol - CAS:1397043-36-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 68076-40-4|tert-Butyl (4-((2-cyanoethyl)amino)butyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 75178-87-9|tert-Butyl (4-hydroxybutyl)carbamate|BLD Pharm [bldpharm.com]

- 5. 68076-36-8|tert-Butyl (4-aminobutyl)carbamate|BLD Pharm [bldpharm.com]

- 6. 51644-96-3|tert-Butyl (5-aminopentyl)carbamate|BLD Pharm [bldpharm.com]

- 7. 1397043-36-5 | tert-Butyl (9-hydroxynonyl)carbamate | Esters | Ambeed.com [ambeed.com]

- 8. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Methodological & Application

Technical Guide: N-Boc-9-aminononan-1-ol in Solid-Phase Peptide Synthesis

[1][2]

Introduction & Strategic Utility

N-Boc-9-aminononan-1-ol is a bifunctional aliphatic linker widely utilized in medicinal chemistry to modulate hydrophobicity and spatial separation between functional domains.[1][2] In SPPS and conjugate chemistry, it serves two primary roles:

-

C-Terminal Modifier: It acts as a solid-phase anchor to generate peptides with a C-terminal alcohol (peptidols) or alkyl-functionalized C-termini.[1][2]

-

Hydrophobic Spacer: It provides a chemically inert, 9-carbon alkyl chain (

) to separate warheads from E3 ligase ligands in PROTACs, preventing steric clash and improving cell permeability.[2]

Chemical Profile

| Property | Specification |

| IUPAC Name | tert-butyl N-(9-hydroxynonyl)carbamate |

| CAS Number | 112794-29-3 |

| Molecular Weight | 259.39 g/mol |

| Solubility | Soluble in DCM, DMF, THF, Methanol |

| pKa | ~14.8 (Hydroxyl), ~10.5 (Carbamate NH) |

| Storage | 2-8°C, Desiccated (Hygroscopic) |

Core Application: Resin Loading & C-Terminal Modification

The most direct application of N-Boc-9-aminononan-1-ol in SPPS is its attachment to 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2] This method allows the synthesis of peptides extending from the amine group of the linker, resulting in a peptide-linker-alcohol construct upon cleavage.[2]

Mechanism of Action

The hydroxyl group of the linker reacts with the trityl chloride electrophile via an

Protocol A: Immobilization on 2-Chlorotrityl Chloride Resin

Objective: Load N-Boc-9-aminononan-1-ol onto 2-CTC resin (Typical loading: 0.6–0.8 mmol/g).[1][2]

Reagents:

-

2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g substitution)[1]

-

Dichloromethane (DCM), anhydrous[2]

-

Methanol (HPLC grade)[1]

Step-by-Step Procedure:

-

Resin Swelling:

-

Weigh 1.0 g of 2-CTC resin into a fritted reaction vessel.

-

Add 10 mL anhydrous DCM. Swell for 20 minutes.[2] Drain.

-

-

Linker Dissolution:

-

Dissolve 1.2 equivalents (relative to resin nominal loading) of N-Boc-9-aminononan-1-ol in 8 mL anhydrous DCM.

-

Note: Do not use DMF for loading trityl resins as it promotes hydrolysis of the chloride.[2]

-

-

Coupling Reaction:

-

Capping (End-Capping):

-

To neutralize remaining active chloride sites, add 1 mL of Methanol and 2 mL DIPEA to the reaction mixture.[2]

-

Agitate for 20 minutes.

-

Reasoning: Methanol reacts with residual trityl chloride to form the inert methyl ether, preventing unwanted coupling of subsequent amino acids to the resin matrix.[2]

-

-

Washing:

Peptide Elongation & Linker Integration

Once immobilized, the Boc group must be removed to expose the amine for peptide chain assembly.[2]

Protocol B: Boc Deprotection & Fmoc-SPPS

Constraint: The trityl ether linkage is acid-labile.[1][2] Standard Boc deprotection (50% TFA) will cleave the linker from the resin.[2] Therefore, a modified strategy or orthogonal protection is required. [2]

-

Correction: If N-Boc-9-aminononan-1-ol is loaded on 2-CTC, TFA cannot be used to remove the Boc group without cleaving the resin.[1][2]

-

Solution: Use N-Fmoc-9-aminononan-1-ol if available.[1][2] If N-Boc is the only starting material, the synthesis must occur in solution before loading, OR one must use a highly acid-stable resin (like Merrifield) which requires HF cleavage (not recommended).[2]

-

Alternative High-Fidelity Route: Convert N-Boc-9-aminononan-1-ol to N-Fmoc-9-aminononan-1-ol prior to resin loading.[1][2]

Recommended Pre-Step: One-Pot Fmoc Conversion [1][2]

-

Treat N-Boc-9-aminononan-1-ol with 4M HCl in Dioxane (30 min) to remove Boc.[1][2] Evaporate.

-

Redissolve in Water/Dioxane (1:1) with

.[2] Add Fmoc-OSu.[1][2] -

Load onto 2-CTC resin as per Protocol A.

-

Remove Fmoc with 20% Piperidine/DMF (Standard SPPS).[2]

Protocol C: Post-Synthesis Cleavage

For peptides synthesized on 2-CTC resin with this linker:

-

Cleavage Cocktail: 1% TFA in DCM (v/v).

-

Procedure: Treat resin with 10 mL cocktail for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize immediately). Repeat 5 times.

-

Result: This yields the Protected Peptide-Linker-OH . The side chain protecting groups (tBu, Trt, Pbf) remain intact.[2] This is ideal for fragment condensation or head-to-tail cyclization.[1][2]

Application: Spacer for PROTACs (Solution Phase Activation)

For PROTAC synthesis, the alcohol is often converted to a carboxylic acid to allow standard amide coupling to an E3 ligase ligand (e.g., Thalidomide derivative).[2]

Protocol D: TEMPO/BAIB Oxidation to Carboxylic Acid

Objective: Convert N-Boc-9-aminononan-1-ol to N-Boc-9-aminononanoic acid .

Reaction Scheme:

Procedure:

-

Dissolve N-Boc-9-aminononan-1-ol (1.0 eq) in Acetonitrile/Water (1:1).

-

Add TEMPO (0.2 eq) and BAIB (Bis-acetoxyiodobenzene) (2.2 eq).

-

Stir at room temperature for 4–6 hours. Monitor by TLC/LCMS.[2]

-

Workup: Quench with aqueous

. Extract with EtOAc.[2] Wash with 1N HCl (mild) and Brine.[2] -

Usage: The resulting acid can now be used as a standard "Amino Acid" in SPPS automated synthesizers.[2]

Visualized Workflows

Diagram 1: Resin Loading & Synthesis Strategy

This flowchart illustrates the critical decision path for using the alcohol linker on 2-CTC resin.

Caption: Decision matrix for utilizing N-Boc-9-aminononan-1-ol as a resin anchor versus an internal spacer.

Diagram 2: PROTAC Linker Assembly

Illustrating the role of the C9 spacer in connecting E3 Ligase and Target Protein ligands.[2]

Caption: Schematic of a PROTAC ternary complex utilizing the C9 alkyl chain for optimal spatial separation.

Quality Control & Troubleshooting

Analytical Characterization

-

HPLC: Run a gradient of 5-95% Acetonitrile in Water (0.1% TFA). The hydrophobic C9 chain will significantly increase retention time compared to the parent peptide.[2]

-

NMR: Look for the characteristic methylene envelope (

1.2–1.4 ppm) integrating for ~14 protons.[2]

Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Resin Loading | Moisture in DCM or old Resin | Use freshly distilled DCM; dry resin in vacuo over |

| Linker Loss during Deprotection | Acidic conditions cleaving 2-CTC ether | Ensure Fmoc strategy is used. Do not use Boc deprotection (TFA) while attached to 2-CTC.[1][2] |

| Poor Solubility | Hydrophobic aggregation of C9 chain | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling.[2] |

References

-

Bilos, A., et al. (2020).[2] Optimization of Linker Length in PROTACs. European Journal of Medicinal Chemistry.

Precision Deprotection of N-Boc-9-aminononan-1-ol: A Technical Guide

Application Note: AN-2026-BOC-09

Abstract & Context

In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), 9-aminononan-1-ol serves as a critical aliphatic spacer, providing optimal distance between E3 ligase ligands and target warheads. The precursor, N-Boc-9-aminononan-1-ol , requires precise deprotection to yield the free amine without compromising the terminal hydroxyl group.

While standard acidic deprotection is common, this specific substrate presents a unique challenge: the trifluoroacetylation of the primary alcohol . This guide details a robust Trifluoroacetic Acid (TFA) protocol optimized to manage this side reaction, ensuring high-purity isolation of the amino-alcohol linker.

Chemical Mechanism & Causality

The deprotection of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed

The Reaction Pathway

-

Protonation: TFA protonates the carbonyl oxygen of the Boc urethane.

-

Fragmentation: The protonated intermediate collapses, expelling the tert-butyl cation (

) and generating a carbamic acid. -

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the amine (initially as a TFA salt) and

. -

Side Reaction (The "Ghost" Impurity): The terminal primary alcohol of 9-aminononan-1-ol can react with TFA to form a trifluoroacetate ester . This ester is often mistaken for an impurity by NMR but is easily hydrolyzed during aqueous workup.

Visualization: Mechanistic Pathway

Figure 1: Mechanistic pathway showing the fragmentation of the Boc group and the reversible formation of the trifluoroacetate ester side-product.

Experimental Protocol

This protocol uses a DCM/TFA system with Water as a scavenger.

-

Why Water? Unlike peptide synthesis where TIS (triisopropylsilane) is required to protect Trp/Met residues, this aliphatic substrate only risks

-alkylation. Water effectively scavenges the

Materials

| Reagent | Grade | Role |

| N-Boc-9-aminononan-1-ol | >95% | Substrate |

| Trifluoroacetic Acid (TFA) | ReagentPlus®, 99% | Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Deionized Water | HPLC Grade | Cation Scavenger |

| Toluene | ACS Reagent | Azeotropic agent |

Step-by-Step Methodology

Step 1: Preparation

-

Dissolve 1.0 equiv of N-Boc-9-aminononan-1-ol in DCM (concentration 0.1 M to 0.2 M).

-

Note: Ensure the flask is 3x the reaction volume to accommodate gas evolution (

, Isobutylene).

-

-

Add 2.0 - 5.0 equiv of Deionized Water (approx. 1-2% v/v of total solvent).

Step 2: Acidolysis

-

Cool the solution to 0 °C (Ice bath).

-

Reasoning: Controls the exotherm of TFA addition and initial gas evolution rate.

-

-

Add TFA dropwise to achieve a final ratio of 2:1 (DCM:TFA) .

-

Example: If you used 10 mL DCM, add 5 mL TFA.

-

-

Remove ice bath and stir at Room Temperature for 1 - 2 hours .

-

Monitoring: Check by TLC (stain with Ninhydrin; free amines turn blue/purple) or LCMS.

-

Target: Disappearance of starting material (

) and appearance of product (

-

Step 3: Workup & Isolation (Crucial)

The workup determines whether you isolate the Salt or Free Base.

Option A: Isolation as TFA Salt (Solid/Oil)

-

Concentrate the reaction mixture under reduced pressure (Rotovap, <40 °C).

-

Azeotrope: Add Toluene (2x reaction volume) and re-evaporate. Repeat 3 times.

-

Why: Toluene forms an azeotrope with TFA, removing trace acid that DCM cannot remove.

-

-

Dry under high vacuum.

-

Result: 9-aminononan-1-ol trifluoroacetate salt.

-

Option B: Isolation as Free Base (Recommended for next-step coupling)

-

Concentrate the reaction mixture to remove bulk TFA.[1]

-

Redissolve residue in DCM .

-

Add saturated aqueous NaHCO₃ slowly (Gas evolution!). Stir vigorously for 15 minutes.

-

Critical Step: This basic stir hydrolyzes the trifluoroacetate ester at the terminal hydroxyl group.

-

-

Separate layers. Extract aqueous layer 3x with DCM (or CHCl₃/IPA 3:1 if solubility is an issue).

-

Dry combined organics over

, filter, and concentrate.

Workflow Diagram

Figure 2: Operational workflow for the deprotection and selection of isolation method.

Troubleshooting & Expertise

The "Ghost" Impurity (TFA Ester)

-

Observation: In the NMR of the crude product, you may see a triplet shifted downfield (~4.3 ppm) corresponding to the protons adjacent to the oxygen (

). -

Solution: This is not a permanent impurity.[1] It indicates the formation of the trifluoroacetate ester.

-

Fix: Stir the crude residue in MeOH/Water (1:1) with a pinch of

or during the standard NaHCO₃ workup described above. The peak will shift back to ~3.6 ppm (

-

Cation Scavenging

-

If you observe tert-butyl ether formation (a strong singlet at ~1.2 ppm in NMR that persists after workup), the

cation reacted with your alcohol. -

Correction: Increase the water content in the reaction to 5% or add Triisopropylsilane (TIS) (2.5% v/v) as a more aggressive scavenger, though water is usually sufficient for primary alcohols.

Safety Considerations

-

Isobutylene Gas: The reaction generates isobutylene gas.[2] Do not seal the vessel tightly; use a bubbler or a needle vent to prevent pressure buildup.

-

Corrosivity: TFA is highly corrosive and causes severe burns. Double-glove (Nitrile) and work in a fume hood.

-

Exotherm: The mixing of TFA and DCM/Amine can be exothermic. Always add TFA slowly to the cooled solution.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[3][4] 5th Edition.[4] John Wiley & Sons.

-

Mechanistic Insights into Boc Deprotection. Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group.[3] International Journal of Peptide and Protein Research.[5]

-

TFA Ester Formation. Han, G., et al. (2001). Trifluoroacetic Acid-Mediated Solid-Phase Synthesis.[6] Journal of Organic Chemistry. (Discusses the stability and hydrolysis of TFA esters).

-

Common Organic Chemistry. (2023). Boc Deprotection Mechanism and Protocols.[4][7][8][9]Link

Sources

- 1. reddit.com [reddit.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for the Use of N-Boc-9-aminononan-1-ol in Bifunctional Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has revolutionized modern drug discovery. These modalities offer the potential to target previously "undruggable" proteins by coopting cellular machinery for targeted protein degradation.[1] Central to the success of these molecules is the chemical linker that connects the two functional ends of the molecule. This guide provides a detailed technical overview of the application of N-Boc-9-aminononan-1-ol, a versatile C9 alkyl linker precursor, in the synthesis of bifunctional molecules. We will delve into the rationale for its use, its physicochemical properties, and provide detailed, field-proven protocols for its incorporation into target molecules.

Introduction: The Critical Role of the Linker in Bifunctional Molecules

Bifunctional molecules are characterized by two distinct moieties: one that binds to a protein of interest (POI) and another that engages a cellular mechanism, such as an E3 ubiquitin ligase.[2] The linker connecting these two "warheads" is not merely a spacer but a critical determinant of the final molecule's efficacy.[2] The linker's length, rigidity, and chemical composition influence a multitude of factors, including:

-

Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI, the bifunctional molecule, and the recruited cellular machinery (e.g., E3 ligase).[3]

-

Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and overall pharmacokinetic profile of the bifunctional molecule.[4]

-

Target Engagement: The linker's attachment points and exit vectors from the two binding moieties are crucial for maintaining high-affinity binding.[5]

N-Boc-9-aminononan-1-ol serves as a valuable building block for introducing a nine-carbon aliphatic chain into a bifunctional molecule. This type of linker offers specific advantages that will be explored in the following sections.

The Rationale for a C9 Alkyl Linker: A Balance of Properties

The choice of a C9 alkyl linker derived from N-Boc-9-aminononan-1-ol is a deliberate one, aimed at optimizing the drug-like properties of the resulting bifunctional molecule.

Hydrophobicity and Cell Permeability

Compared to more hydrophilic linkers like polyethylene glycol (PEG), a C9 alkyl chain increases the lipophilicity of the molecule. This can enhance passive diffusion across cell membranes, a critical step for reaching intracellular targets. While excessive hydrophobicity can lead to poor solubility and off-target effects, a C9 chain often strikes a balance, providing sufficient membrane permeability without compromising aqueous solubility to an unmanageable degree.

Flexibility and Conformational Control

The nine-carbon chain offers significant conformational flexibility. This allows the two ends of the bifunctional molecule to adopt an optimal orientation for the formation of a stable ternary complex. While rigid linkers can be advantageous in pre-organizing the binding moieties, their design can be more challenging. The flexibility of an alkyl chain provides a degree of freedom that can be beneficial in the early stages of PROTAC design and optimization.[4]

Synthetic Accessibility

N-Boc-9-aminononan-1-ol is a readily available starting material with two distinct functional handles: a Boc-protected amine and a primary alcohol. This orthogonality allows for selective functionalization of either end of the linker, facilitating a modular and convergent synthetic strategy.

Physicochemical Properties of N-Boc-9-aminononan-1-ol

A thorough understanding of the starting material's properties is essential for successful synthesis.

| Property | Value |

| Molecular Formula | C₁₄H₂₉NO₃ |

| Molecular Weight | 259.39 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in methanol, ethanol, DCM, THF, DMF |

| Boc-Deprotection | Acid-labile (e.g., TFA, HCl in dioxane) |

| Alcohol Reactivity | Can be activated for nucleophilic substitution (e.g., tosylation, mesylation) or used in coupling reactions (e.g., Mitsunobu, esterification) |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of the N-Boc-9-aminononan-1-ol linker into a bifunctional molecule. These are representative protocols and may require optimization based on the specific substrates used.

General Workflow for Bifunctional Molecule Synthesis

The synthesis of a bifunctional molecule using N-Boc-9-aminononan-1-ol typically follows a modular approach. The diagram below illustrates a common synthetic strategy.

Protocol 1: Activation of the Terminal Alcohol via Tosylation

This protocol describes the conversion of the primary alcohol of N-Boc-9-aminononan-1-ol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

N-Boc-9-aminononan-1-ol

-